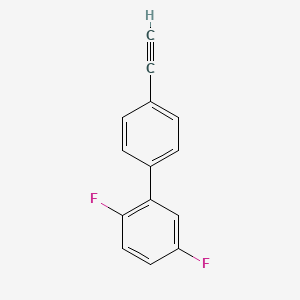
4'-Ethynyl-2,5-difluorobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Ethynyl-2,5-difluorobiphenyl is an organic compound with the molecular formula C14H8F2 It is a biphenyl derivative where the biphenyl core is substituted with ethynyl and difluoro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethynyl-2,5-difluorobiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The general procedure involves the reaction of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are usually mild, and the reagents are relatively stable and environmentally benign.
Industrial Production Methods
Industrial production of 4’-Ethynyl-2,5-difluorobiphenyl would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more cost-effective and sustainable catalysts and reagents.
化学反応の分析
Types of Reactions
4’-Ethynyl-2,5-difluorobiphenyl can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can yield alkenes or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of biphenyl derivatives.
科学的研究の応用
4’-Ethynyl-2,5-difluorobiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes and other bioactive compounds.
Industry: It can be used in the production of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 4’-Ethynyl-2,5-difluorobiphenyl depends on its specific application. In the context of drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and difluoro groups can influence the compound’s binding affinity and specificity, as well as its pharmacokinetic properties .
類似化合物との比較
Similar Compounds
4,4’-Difluorobiphenyl: This compound is similar in structure but lacks the ethynyl group.
4’-Ethynyl-2-fluoro-2’-deoxyadenosine: This compound is a nucleoside analog with potent antiviral activity against HIV.
Uniqueness
4’-Ethynyl-2,5-difluorobiphenyl is unique due to the presence of both ethynyl and difluoro groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s reactivity and stability, making it a valuable building block in organic synthesis and a promising candidate for various applications in research and industry.
特性
分子式 |
C14H8F2 |
|---|---|
分子量 |
214.21 g/mol |
IUPAC名 |
2-(4-ethynylphenyl)-1,4-difluorobenzene |
InChI |
InChI=1S/C14H8F2/c1-2-10-3-5-11(6-4-10)13-9-12(15)7-8-14(13)16/h1,3-9H |
InChIキー |
TUSNUGUKUMJPCP-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)C2=C(C=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















